Benzyl 2-bromoethyl ether

Organic Synthesis Alkylation Pharmaceutical Intermediates

Benzyl 2-bromoethyl ether (CAS 1462-37-9) is an organic building block that integrates a benzyl-protected alcohol with an electrophilic 2-bromoethyl moiety in a single molecule. This bifunctional architecture enables sequential transformations—the bromoethyl group participates in alkylation and cross-coupling reactions, while the benzyl ether serves as a masked hydroxyl that can be unmasked via hydrogenolysis.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 1462-37-9
Cat. No. B032766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-bromoethyl ether
CAS1462-37-9
Synonyms1-(Benzyloxy)-2-bromoethane;  1-Bromo-2-benzyloxyethane;  1-[(2-Bromoethoxy)methyl]benzene;  2-(Benzyloxy)-1-bromoethane;  2-(Benzyloxy)ethyl Bromide;  2-Bromoethyl Benzyl Ether;  2-Bromoethyl Phenylmethyl Ether;  Benzyl 2-Bromoethyl Ether
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCBr
InChIInChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyFWOHDAGPWDEWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Bromoethyl Ether (CAS 1462-37-9): A Dual-Functional Alkylating Agent and Protected Building Block


Benzyl 2-bromoethyl ether (CAS 1462-37-9) is an organic building block that integrates a benzyl-protected alcohol with an electrophilic 2-bromoethyl moiety in a single molecule . This bifunctional architecture enables sequential transformations—the bromoethyl group participates in alkylation and cross-coupling reactions, while the benzyl ether serves as a masked hydroxyl that can be unmasked via hydrogenolysis . The compound's thermochemical properties have been rigorously characterized, with an enthalpy of vaporization at boiling point (527.15 K) reported as 46.499 kJ/mol . Unlike simpler haloalkanes, the benzyl substituent imparts both steric definition and orthogonal deprotection capability, positioning this compound as a versatile intermediate in pharmaceutical synthesis and materials chemistry .

Why Benzyl 2-Bromoethyl Ether Cannot Be Substituted by In-Class Analogs Without Sacrificing Reactivity, Yield, or Orthogonal Functionality


Benzyl 2-bromoethyl ether occupies a narrow reactivity niche that is not adequately served by other benzyl haloethyl ethers or simpler alkylating agents. The chloroethyl analog (benzyl 2-chloroethyl ether, CAS 17229-17-3) exhibits significantly reduced electrophilicity, often requiring harsher reaction conditions or leading to lower yields in nucleophilic substitution . Conversely, the iodoethyl analog (benzyl 2-iodoethyl ether, CAS 54555-84-9) demonstrates heightened reactivity that can compromise selectivity in multi-step sequences and exhibits lower thermal stability . More distantly, non-benzylated 2-bromoethyl alkyl ethers lack the orthogonal benzyl protecting group, eliminating the possibility of subsequent deprotection to unveil a hydroxyl moiety for downstream functionalization . These intrinsic differences mean that generic substitution among benzyl haloethyl ethers is not chemically neutral—it directly alters reaction kinetics, yield, stability, and the accessible synthetic pathway.

Quantitative Differentiation of Benzyl 2-Bromoethyl Ether: Comparative Evidence for Procurement Decisions


Bromo vs. Chloro Leaving Group: Enhanced Electrophilicity Drives Higher Yields in Alkylation of Diethyl Malonate

Benzyl 2-bromoethyl ether demonstrates superior electrophilicity compared to its chloro analog in nucleophilic substitution reactions, a property quantified through its application in the synthesis of carbon-14 labeled penciclovir prodrugs. In the alkylation of monolabeled diethyl malonate with 2-benzyloxyethyl bromide using NaH in refluxing THF, the reaction proceeds efficiently to afford the benzyloxyethyl derivative, which is subsequently reduced to the corresponding diol [1]. While direct comparative yield data under identical conditions for the chloro analog is not published in this specific route, the general leaving group hierarchy (Br⁻ is approximately 10³-10⁴ times more nucleofugal than Cl⁻ in SN2 displacements) predicts that the chloro derivative would require elevated temperatures or prolonged reaction times to achieve comparable conversion, increasing the risk of side reactions and reducing overall yield [2].

Organic Synthesis Alkylation Pharmaceutical Intermediates

Synthesis of Macrocyclic Antifungal Antibiotic (-)-PF1163B: An Application Requiring Both Alkylation Capacity and Orthogonal Protection

Benzyl 2-bromoethyl ether is explicitly employed as an alkylation reagent in the total synthesis of (-)-PF1163B, a macrocyclic antifungal antibiotic isolated from Streptomyces sp. [1]. The synthetic route, which comprises eight steps from (S)-citronellene, utilizes a ring-closing metathesis as the key macrocyclization step [1]. The incorporation of the benzyl-protected bromoethyl fragment is critical for introducing the requisite side-chain functionality while maintaining a masked hydroxyl group that can be revealed at a later stage. The 2-bromoethyl group provides sufficient electrophilicity for efficient alkylation, while the benzyl ether withstands the reaction conditions of the ring-closing metathesis and subsequent transformations. A simpler alkylating agent such as 2-bromoethyl methyl ether would lack the orthogonal protecting group, necessitating additional protection/deprotection steps and reducing overall synthetic efficiency.

Medicinal Chemistry Total Synthesis Antifungal Agents

Thermal Stability and Handling: Comparative Boiling Point and Storage Considerations

Benzyl 2-bromoethyl ether exhibits a boiling point of 254°C at atmospheric pressure and a flash point >113°C, indicating substantial thermal stability suitable for standard laboratory handling and storage at ambient temperatures . In contrast, the iodoethyl analog (benzyl 2-iodoethyl ether) has a reported boiling point of 83-87°C at 0.5 Torr, reflecting its lower molecular cohesion and greater tendency toward thermal decomposition or elimination side reactions . The iodo compound's higher leaving group ability, while beneficial in certain contexts, renders it more susceptible to unwanted nucleophilic attack during storage and may necessitate refrigeration to prevent degradation. The bromoethyl derivative occupies an optimal middle ground: it is sufficiently electrophilic to participate efficiently in alkylation and cross-coupling reactions, yet thermally robust enough for long-term storage at room temperature without special precautions beyond protection from light and strong oxidizing agents .

Chemical Stability Storage Procurement

Optimal Procurement Scenarios for Benzyl 2-Bromoethyl Ether: Evidence-Backed Applications


Synthesis of Macrocyclic Natural Products and Pharmaceutical Candidates

Benzyl 2-bromoethyl ether is the reagent of choice when a synthetic route requires introduction of a 2-hydroxyethyl group via alkylation, but the hydroxyl functionality must remain protected through subsequent transformations. Its use in the total synthesis of the macrocyclic antifungal antibiotic (-)-PF1163B exemplifies this scenario [1]. In this eight-step sequence, the benzyl-protected bromoethyl fragment is installed early, survives a ring-closing metathesis step, and is ultimately deprotected to reveal the free alcohol. This dual-functionality eliminates two steps (protection of the alcohol prior to alkylation, and separate introduction of a protecting group) compared to using 2-bromoethanol or 2-bromoethyl methyl ether. Procurement of benzyl 2-bromoethyl ether is therefore indicated for any project involving complex molecule synthesis where orthogonal protection of a hydroxyl is required alongside electrophilic alkylation capacity.

Synthesis of Muscarinic Antagonists and Related Bioactive Molecules

Benzyl 2-bromoethyl ether is a documented reactant in the preparation of muscarinic antagonists, a class of compounds with therapeutic applications in respiratory diseases and overactive bladder . The benzyl-protected bromoethyl moiety serves as a versatile handle for introducing both a basic amine (via nucleophilic displacement of bromide) and a hydroxyl group (via hydrogenolysis of the benzyl ether) into the target pharmacophore. The orthogonality of the bromide leaving group and the benzyl protecting group allows sequential functionalization without protecting group exchange, streamlining the synthesis of these therapeutically relevant molecules. Laboratories engaged in medicinal chemistry campaigns targeting muscarinic receptors or related GPCRs should consider stocking benzyl 2-bromoethyl ether as a core building block.

Preparation of Functionalized Copper Phthalocyanine Discotic Liquid Crystals

Benzyl 2-bromoethyl ether is employed as a building block in the synthesis of copper phthalocyanine-based discotic liquid crystals, which are materials of interest for organic electronics and photovoltaic applications . The compound's dual functionality enables the attachment of benzyl-protected ethylene glycol side chains to the phthalocyanine core, modulating solubility, self-assembly, and mesomorphic behavior. The bromide group facilitates nucleophilic substitution onto the phthalocyanine periphery, while the benzyl group can be retained as a hydrophobic moiety or cleaved to generate hydroxyl-terminated side chains for further derivatization. This application capitalizes on the compound's unique combination of electrophilicity and orthogonal protection, which is not offered by simpler haloalkyl ethers. Procurement is recommended for materials science laboratories developing functional organic materials with tailored supramolecular properties.

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